4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2490401-41-5
VCID: VC7144171
InChI: InChI=1S/C24H23NO6/c26-20(27)23-10-22(11-23,31-24(23)13-29-14-24)12-25-21(28)30-9-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,25,28)(H,26,27)
SMILES: C1C2(CC1(C3(O2)COC3)C(=O)O)CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Molecular Formula: C24H23NO6
Molecular Weight: 421.449

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid

CAS No.: 2490401-41-5

Cat. No.: VC7144171

Molecular Formula: C24H23NO6

Molecular Weight: 421.449

* For research use only. Not for human or veterinary use.

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid - 2490401-41-5

Specification

CAS No. 2490401-41-5
Molecular Formula C24H23NO6
Molecular Weight 421.449
IUPAC Name 1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid
Standard InChI InChI=1S/C24H23NO6/c26-20(27)23-10-22(11-23,31-24(23)13-29-14-24)12-25-21(28)30-9-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,25,28)(H,26,27)
Standard InChI Key UGDZDRLLBRAUKT-UHFFFAOYSA-N
SMILES C1C2(CC1(C3(O2)COC3)C(=O)O)CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Introduction

Applications and Relevance

This compound is primarily used in peptide synthesis due to the presence of the Fmoc group, which serves as a protecting group for amines during stepwise peptide assembly. The spirocyclic oxetane moiety is of interest for its potential to enhance biological activity and stability in pharmaceutical applications.

Synthetic Pathways

While specific synthetic details for this compound are not provided in the sources, it likely involves:

  • Fmoc Protection Step: Introducing the fluorenylmethoxycarbonyl group to protect the amine functionality.

  • Spirocyclic Formation: Cyclization reactions to form the oxaspiro[bicyclo[2.1.1]hexane] core.

  • Functional Group Modifications: Incorporation of the oxetane ring and carboxylic acid functionalities.

These steps require advanced synthetic techniques and precise reaction conditions to achieve high yields and purity.

Potential Biological Activity

Although no direct biological studies are cited for this specific compound, its structural features suggest potential applications in:

  • Drug Development: The rigid spirocyclic framework may improve binding affinity and metabolic stability.

  • Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), enabling controlled assembly of peptides or small proteins.

Research Findings and Future Directions

The compound's unique structure positions it as a candidate for further research in medicinal chemistry and materials science:

  • Medicinal Chemistry: Exploring its role as a building block for spirocyclic drugs targeting enzymes or receptors.

  • Materials Science: Investigating its utility in polymer synthesis due to the oxetane's reactivity.

Future studies should focus on:

  • Developing efficient synthetic routes.

  • Investigating biological activity via docking studies or experimental assays.

  • Exploring its reactivity under various conditions to expand its applicability.

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